![molecular formula C11H20N4 B15300251 3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with a methyl group and a pyrrolidinylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidinylpropyl group. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-(3-bromopropyl)pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylpropyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
科学研究应用
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrrolidinylpropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- 3-methyl-1-oxo-2-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- 4F-3-methyl-α-PVP (1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one)
Uniqueness
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring and the pyrrolidinylpropyl group provides a versatile scaffold for further functionalization and optimization in drug discovery and material science.
属性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
3-methyl-1-(3-pyrrolidin-1-ylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c1-10-11(12)9-15(13-10)8-4-7-14-5-2-3-6-14/h9H,2-8,12H2,1H3 |
InChI 键 |
JGUCFJTYCFNVLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1N)CCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



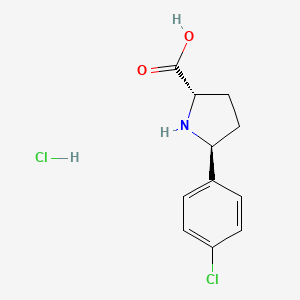
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
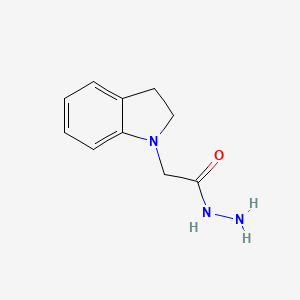
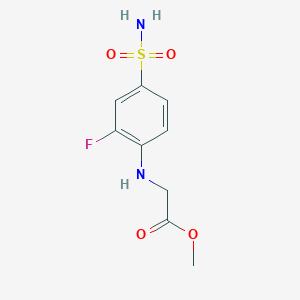
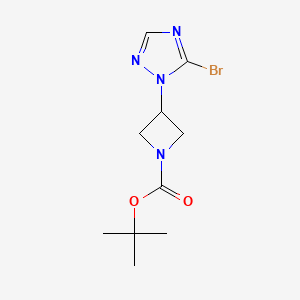
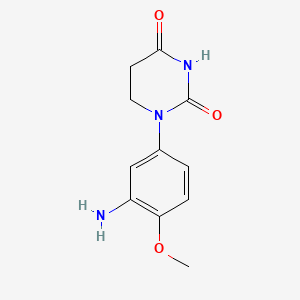
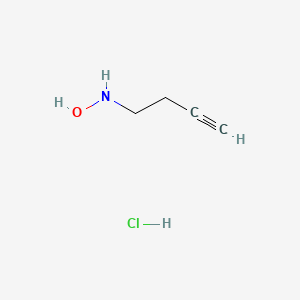

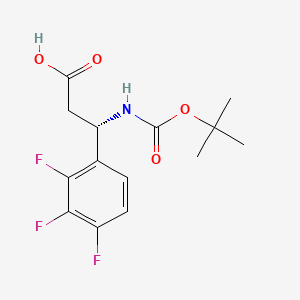
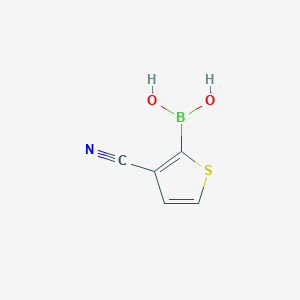
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
